molecular formula C18H21NO4S2 B3008889 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS No. 1448043-80-8

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine

Cat. No.: B3008889
CAS No.: 1448043-80-8
M. Wt: 379.49
InChI Key: ZZTVKENMJXNEDJ-UHFFFAOYSA-N
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Description

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine is a compound that belongs to the class of sulfonyl-substituted pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with phenethylsulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-substituted product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.

    Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce simpler pyrrolidine compounds.

Scientific Research Applications

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups may play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(Phenylsulfonyl)pyrrolidine: A simpler analog with only one sulfonyl group.

    1-(Phenethylsulfonyl)pyrrolidine: Another analog with a different substitution pattern.

Uniqueness

1-(Phenethylsulfonyl)-3-(phenylsulfonyl)pyrrolidine is unique due to the presence of two sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(2-phenylethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S2/c20-24(21,14-12-16-7-3-1-4-8-16)19-13-11-18(15-19)25(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTVKENMJXNEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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